Cas no 69736-33-0 (2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a benzyl-protected phenol group and a reactive α-ketoaldehyde moiety, making it valuable for constructing complex molecules, particularly in heterocyclic synthesis and pharmaceutical research. The hydrate form enhances stability, ensuring consistent handling and storage. This compound is particularly useful in nucleophilic addition reactions, cyclizations, and as a precursor for bioactive scaffolds. Its well-defined reactivity profile allows for precise functionalization, aiding in the development of targeted compounds. Suitable for controlled laboratory use, it offers researchers a reliable building block for advanced synthetic applications.
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate structure
69736-33-0 structure
Product Name:2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
CAS No:69736-33-0
MF:C15H14O4
MW:258.269264698029
CID:501789
PubChem ID:20397300
Update Time:2025-05-20

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
    • 3-BENZYLOXYPHENYLGLYOXAL HYDRATE
    • Ethanone,2,2-dihydroxy-1-[3-(phenylmethoxy)phenyl]-
    • 2,2-Dihydroxy-1-[3-(Phenylmethoxy)Phenyl]-Ethanone
    • 2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate
    • 1171740-21-8
    • 65709-20-8
    • FT-0742947
    • J-505706
    • SCHEMBL10958624
    • 2-oxo-3-(phenylmethoxy)Benzeneacetaldehyde
    • FT-0723793
    • AKOS015995257
    • 69736-33-0
    • AB48683
    • DB-073651
    • Inchi: 1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2
    • InChI Key: WNLPDSSFCPHKRZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C(C=O)=O)C=1)CC1C=CC=CC=1.O

Computed Properties

  • Exact Mass: 258.08900
  • Monoisotopic Mass: 258.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 282
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.4Ų

Experimental Properties

  • PSA: 66.76000
  • LogP: 1.75900

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate Security Information

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate Pricemore >>

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Additional information on 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate

Introduction to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate (CAS No. 69736-33-0) and Its Emerging Applications in Chemical Biology

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate, identified by the chemical identifier CAS No. 69736-33-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the synthesis of bioactive molecules and as a key intermediate in the development of novel therapeutic agents. The presence of both benzyloxy and oxoacetaldehyde functional groups makes this compound a versatile scaffold for further chemical modifications, enabling researchers to explore diverse pharmacological pathways.

The benzyloxy moiety in 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate contributes to the compound's solubility and stability, which are critical factors in medicinal chemistry. This feature allows for easier handling and integration into complex synthetic pathways, making it a valuable building block for drug discovery programs. Furthermore, the oxoacetaldehyde group introduces reactivity that can be exploited for the formation of new chemical bonds, facilitating the creation of more intricate molecular structures.

In recent years, there has been a growing interest in exploring the pharmacological properties of molecules containing oxoacetaldehyde groups. These compounds have shown promise in various biological assays, including antimicrobial, anti-inflammatory, and anticancer studies. The structural motif of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate aligns well with these trends, as it combines the stability provided by the benzyloxy group with the reactivity of the oxoacetaldehyde moiety. This balance makes it an attractive candidate for further investigation.

One of the most compelling aspects of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate is its potential role in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. For instance, studies have indicated that derivatives of this compound may interact with enzymes involved in metabolic disorders and cancer progression. The ability to modify the benzyloxy and oxoacetaldehyde portions allows for fine-tuning of binding affinities and selectivity, which are essential for developing effective drugs with minimal side effects.

Recent advancements in computational chemistry have further enhanced the utility of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into its binding mechanisms and have guided the design of more potent analogs. By leveraging these computational tools, researchers can accelerate the drug discovery process and identify promising candidates for experimental validation.

The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has also been optimized through various chemical methodologies. Modern synthetic approaches have focused on improving yield and purity while minimizing environmental impact. Catalytic processes and green chemistry principles have been integrated into these synthetic routes, ensuring that the production of this compound is both efficient and sustainable. Such advancements are crucial for meeting the increasing demand for high-quality intermediates in pharmaceutical research.

Another area where 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has shown promise is in the development of probes for biochemical assays. Its unique structural features make it an excellent tool for studying enzyme kinetics and mechanistic pathways. By using this compound as a substrate or inhibitor, researchers can gain deeper insights into cellular processes and identify new therapeutic targets. This capability is particularly valuable in understanding complex diseases such as diabetes and neurodegenerative disorders.

The future prospects for 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate are vast, driven by ongoing research in chemical biology and medicinal chemistry. As our understanding of biological systems continues to expand, so does the potential for this compound to contribute to novel drug discoveries. Collaborative efforts between academia and industry are essential to fully realize its therapeutic potential and translate laboratory findings into clinical applications.

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